Carmine

Catalog No.
S567545
CAS No.
1260-17-9
M.F
C22H20O13
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carmine

CAS Number

1260-17-9

Product Name

Carmine

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid

Molecular Formula

C22H20O13

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1

InChI Key

DGQLVPJVXFOQEV-NGOCYOHBSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform
In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C

Synonyms

7-​b-​D-​Glucopyranosyl-​9,​10-​dihydro-​3,​5,​6,​8-​tetrahydroxy-​1-​methyl-​9,​10-​dioxo-2-​anthracenecarboxylic acid

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

The exact mass of the compound Carminic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroformin water, 1.30 g/l (1.30x10+3 mg/l) at 25 °c1.3 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326224. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Coloring Agents. It belongs to the ontological category of tetrahydroxyanthraquinone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Carmine, specifically in its purified active form as Carminic Acid (CAS 1260-17-9), is a high-value anthraquinone glucoside derived from the cochineal insect. In industrial and laboratory procurement, it is prized for its measurable photostability, thermal resistance, and pH-responsive chromophoric properties . Unlike synthetic azo dyes, it provides a natural, stable red-to-purple pigmentation. Furthermore, its anthraquinone core and reversible redox behavior make it a quantifiable electron mediator in electrochemical and photochemical applications [1]. Buyers must distinguish between crude cochineal extracts, insoluble carmine lakes, and highly purified carminic acid, as the latter provides critical advantages in water solubility, formulation compatibility, and the absence of allergenic protein contaminants.

Substituting purified Carminic Acid (CAS 1260-17-9) with crude cochineal extracts or aluminum carmine lakes fundamentally alters processability and safety. Crude extracts retain 23–88 kDa insect proteins that are documented triggers for IgE-mediated occupational asthma and severe allergic reactions [1]. Meanwhile, substituting with a carmine lake introduces severe solubility constraints; the aluminum lake is insoluble in water at neutral or acidic pH and requires highly alkaline conditions (pH > 10.6) to dissolve [2]. Attempting to use synthetic alternatives like Allura Red AC (Red 40) sacrifices the natural product label and alters the redox and photolytic degradation profiles in specific solvent matrices. Thus, for applications requiring complete aqueous solubility, precise electrochemical potentials, or strict allergen control, generic substitution fails.

Aqueous Solubility and pH-Dependent Processability

The formulation compatibility of Carmine (Carminic Acid, CAS 1260-17-9) differs drastically from its commonly procured aluminum salt (Carmine Lake). Purified carminic acid achieves complete solubility in water and dilute acids (e.g., 1% in 1 N acetic acid), maintaining a clear solution at pH < 4. In contrast, Carmine Lake is insoluble in water and dilute acids, requiring highly alkaline media (pH > 10.6) to achieve 50% or greater dissolution[1]. If the lake is introduced to acidic environments (pH 3.6–4.0), it rapidly precipitates.

Evidence DimensionAqueous solubility threshold
Target Compound DataComplete solubility in water and acidic media (pH < 4)
Comparator Or BaselineCarmine Lake (Aluminum salt)
Quantified DifferenceCarmine Lake requires pH > 10.6 for dissolution and precipitates at pH < 4
ConditionsAqueous solvent formulations

Procurement of the free acid is mandatory for liquid formulations, acidic beverages, or aqueous laboratory assays where alkaline dissolution and subsequent precipitation are unacceptable.

Elimination of High-Molecular-Weight Allergenic Proteins

Crude cochineal extracts contain residual proteinaceous materials that pose severe occupational and consumer safety risks. SDS-PAGE analysis of crude extracts reveals multiple protein bands between 23 and 88 kDa, with specific 50 kDa and 28 kDa proteins identified as primary triggers for IgE-mediated anaphylaxis and occupational asthma [1]. Procurement of highly purified Carminic Acid (≥90% HPLC) eliminates these high-molecular-weight protein contaminants, providing a standardized, non-allergenic baseline for sensitive pharmaceutical, cosmetic, and food-grade applications.

Evidence DimensionPresence of IgE-binding protein contaminants
Target Compound DataPurified Carminic Acid (≥90% HPLC) lacks high-molecular-weight protein bands
Comparator Or BaselineCrude Cochineal Extract (contains 23–88 kDa proteins)
Quantified DifferenceComplete removal of the 28 kDa and 50 kDa allergenic protein triggers
ConditionsSDS-PAGE and IgE immunoblotting

Selecting high-purity carminic acid mitigates the risk of severe allergic reactions and occupational asthma associated with crude insect extracts.

Electrochemical Redox Mediator Potential

Beyond pigmentation, Carminic Acid functions as a redox mediator and electron donor due to its anthraquinone core. In electrochemical evaluations, carminic acid exhibits a quasi-reversible one-electron reduction at -0.73 V versus Ag/AgCl and oxidation at +1.06 V versus Ag/AgCl in DMF, yielding an electrochemically evaluated HOMO-LUMO gap of 1.79 eV[1]. This distinct redox profile allows it to participate in photoanodic responses and electron transfer processes, making it a viable alternative to standard mediators like the I-/I3- couple (0.535 V vs NHE) in specialized bioelectrochemical systems.

Evidence DimensionRedox potential and HOMO-LUMO gap
Target Compound DataReduction at -0.73 V, Oxidation at +1.06 V (vs Ag/AgCl); 1.79 eV gap
Comparator Or BaselineStandard I-/I3- redox couple (0.535 V vs NHE)
Quantified DifferenceProvides a wider, distinct potential window and stable anthraquinone-based electron transfer
ConditionsDMF solution, Ag/AgCl reference electrode

This precise redox behavior makes carminic acid a dual-purpose procurement choice for researchers developing dye-sensitized solar cells or bio-electrocatalytic sensors.

Photostability in Aqueous Matrices

The photostability of natural dyes is a primary procurement concern when replacing synthetic azo dyes. In comparative photodegradation studies within specific aqueous and soft drink matrices, Carminic Acid demonstrates greater resistance to light-induced degradation compared to other natural alternatives like betanin. Furthermore, under certain solvent conditions, Carminic Acid exhibits a slower first-order degradation kinetic compared to the synthetic benchmark Allura Red AC (Red 40), which shows measurable destabilization and faster decay in complex soft drink matrices under UV exposure[1].

Evidence DimensionFirst-order photodegradation kinetics
Target Compound DataSlower first-order degradation kinetics under UV exposure
Comparator Or BaselineBetanin (least stable) and Allura Red AC (destabilized in soft drink matrices)
Quantified DifferenceSlower degradation rate and greater resistance to matrix-induced photolysis
ConditionsAqueous and soft drink solutions under UV/light exposure

Buyers formulating light-exposed consumer products or stable optical assays should prioritize carminic acid over betanin or even Allura Red AC for extended shelf-life.

Acidic Aqueous Formulations and Beverages

Due to its complete solubility at pH < 4 (unlike Carmine Lake), Carminic Acid is the required precursor for clear, acidic liquid formulations where precipitation must be avoided [1].

Hypoallergenic Cosmetic and Pharmaceutical Coloring

Because it lacks the 23-88 kDa allergenic proteins found in crude cochineal extract, highly purified Carminic Acid is the optimal choice for topical and ingestible products requiring strict safety profiles [2].

Dye-Sensitized Solar Cells (DSSCs) and Bio-Sensors

Leveraging its 1.79 eV HOMO-LUMO gap and stable anthraquinone redox cycling, Carminic Acid serves as an effective electron donor and redox mediator in advanced electrochemical devices [3].

Histological and Diagnostic Staining

Its precise binding to metal ions and proteins, combined with high water solubility, makes purified Carminic Acid the standard for preparing Orth's lithium carmine, Best's stain, and mucicarmine reagents in laboratory diagnostics .

Physical Description

Red crystals in methanol; bright red powder; deep red color in water; [HSDB]

Color/Form

Red monoclinic prisms from aqueous methanol
Dark, purplish-brown mass or bright-red powder
Deep red color in water; yellow to violet in acid solutions

XLogP3

0.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

492.09039069 Da

Monoisotopic Mass

492.09039069 Da

Heavy Atom Count

35

LogP

log Kow = 0.97 (est)

Melting Point

Decomposes at 277 °F (NTP, 1992)
136 °C (decomposes)
No distinct melting point; darkens at 120 °C

UNII

CID8Z8N95N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Food Coloring Agents

Mechanism of Action

The food coloring carminic acid redox cycles to produce free radicals. These radicals, in the presence of trace amounts of iron salts, readily damage membrane lipid and degrade the carbohydrate deoxyribose. Damage to membrane lipid appears to involve mainly organic oxygen radicals such as alkoxy and peroxy radicals, whereas that to deoxyribose implicates the hydroxyl radical formed in a Fenton-type reaction. Antioxidants and iron chelators prevent such damage.
The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety.

Vapor Pressure

5.07X10-27 mm Hg at 25 °C (est)

Other CAS

1260-17-9
1343-78-8
1390-65-4

Wikipedia

Carminic_acid

Use Classification

Cosmetics -> Cosmetic colorant

Methods of Manufacturing

Schunk, Marchlewski, Ber 27: 2979 (1894); Dimroth, Scheuer, Ann 399: 43 (1913). Revised structure: Bhatia, Venkataraman, Indian J Chem 3(2) 92 (1965).

General Manufacturing Information

2-Anthracenecarboxylic acid, 7-.beta.-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-: ACTIVE
Carmine is normally 50% or more carminic acid
There has...been...confusion regarding differentiation between /carmine, carminic acid & cochineal/... Cochineal is red coloring material consisting of dried bodies of female insect coccus cacti. ... Active coloring matter is carminic acid... Carmine is aluminum lake of carminic acid...

Analytic Laboratory Methods

TLC IDENTIFICATION OF DYES IN COSMETICS.

Dates

Last modified: 08-15-2023

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